

An In-depth Technical Guide to N-butyroyl-D-erythro-sphingosine (C4-Ceramide)

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Compound of Interest

Compound Name: Ceramide 4

Cat. No.: B014453

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Introduction

N-butyroyl-D-erythro-sphingosine, commonly known as C4-ceramide, is a synthetic, cell-permeable short-chain ceramide that serves as a critical tool in the study of sphingolipid-mediated signaling pathways. As a bioactive lipid, ceramide is a central molecule in a variety of cellular processes, including apoptosis, cell cycle arrest, senescence, and inflammation. The short butyroyl (C4) acyl chain of C4-ceramide enhances its solubility and cell permeability compared to its long-chain endogenous counterparts, making it an invaluable experimental agent for directly investigating the downstream effects of ceramide accumulation in cellular and animal models. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and biological activities of N-butyroyl-D-erythro-sphingosine, with a focus on its role in apoptosis.

Physicochemical Properties

A summary of the key physicochemical properties of N-butyroyl-D-erythro-sphingosine is presented in the table below.

Property	Value	Reference
Chemical Formula	C22H43NO3	[1][2]
Molecular Weight	369.58 g/mol	[1][3]
CAS Number	74713-58-9	[1]
Appearance	Solid	[1]
Melting Point	64-67 °C	[3]
Solubility	Soluble in ethanol, DMSO, and dimethyl formamide.	
SMILES	<chem>CCCCCCCCCCCCC/C=C/INVALID-LINK--NC(=O)CCC">C@HO</chem>	[2]
InChI	InChI=1S/C22H43NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-21(25)20(19-24)23-22(26)17-4-2/h16,18,20-21,24-25H,3-15,17,19H2,1-2H3,(H,23,26)/b18-16+/t20-,21+/m0/s1	[2]
Synonyms	C4-Ceramide, N-Butanoyl-D-erythro-sphingosine, (2S,3R,4E)-2-(Butyrylamino)-4-octadecene-1,3-diol	[1]

Synthesis of N-butyroyl-D-erythro-sphingosine

The synthesis of N-butyroyl-D-erythro-sphingosine is typically achieved through the N-acylation of D-erythro-sphingosine with butyric acid or a more reactive derivative like butyryl chloride. A general and adaptable protocol for this synthesis is provided below.

Experimental Protocol: Synthesis of N-butyroyl-D-erythro-sphingosine

Materials:

- D-erythro-sphingosine
- Butyric anhydride or Butyryl chloride
- Pyridine (anhydrous)
- Dichloromethane (DCM, anhydrous)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Solvents for column chromatography (e.g., chloroform/methanol or ethyl acetate/hexanes mixtures)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolution: Dissolve D-erythro-sphingosine (1 equivalent) in a mixture of anhydrous DCM and anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Acylation: Cool the solution to 0 °C in an ice bath. Slowly add butyric anhydride or butyryl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution.

- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (D-erythro-sphingosine) is consumed.
- **Quenching:** Upon completion, carefully quench the reaction by the slow addition of a saturated NaHCO₃ solution to neutralize the excess acid.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (three times).
- **Washing:** Combine the organic layers and wash sequentially with 1 N HCl, saturated NaHCO₃ solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-butyroyl-D-erythro-sphingosine.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in chloroform) to obtain the pure N-butyroyl-D-erythro-sphingosine.

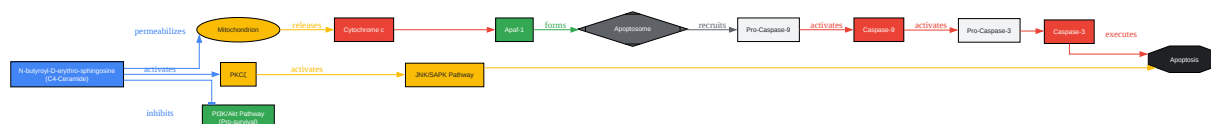
Biological Activity: Induction of Apoptosis

N-butyroyl-D-erythro-sphingosine is widely used to induce apoptosis in a variety of cell types. Its mechanism of action involves bypassing the de novo ceramide synthesis pathway and directly activating downstream signaling cascades that lead to programmed cell death.

C4-Ceramide Signaling in Apoptosis

The primary mechanism by which C4-ceramide induces apoptosis is through the permeabilization of the mitochondrial outer membrane.^[4] This leads to the release of pro-apoptotic factors, such as cytochrome c, from the intermembrane space into the cytoplasm.^[4] Cytoplasmic cytochrome c then binds to Apaf-1, which in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, which in turn activates the executioner caspase, caspase-3.^[5] Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.^{[5][6]}

Furthermore, C4-ceramide has been shown to activate stress-activated protein kinases (SAPKs) such as JNK, and to inhibit pro-survival pathways like the PI3K/Akt pathway. Ceramide can also directly activate protein kinase C zeta (PKC ζ), which can then participate in the activation of the SAPK signaling cascade.



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Caption: C4-Ceramide induced apoptosis signaling pathway.

Experimental Analysis of C4-Ceramide Induced Apoptosis

A common method to quantify apoptosis induced by C4-ceramide is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Experimental Protocol: Annexin V/PI Apoptosis Assay

Materials:

- Cell culture medium
- N-butyl-D-erythro-sphingosine (C4-ceramide) stock solution (e.g., in ethanol or DMSO)
- Phosphate-buffered saline (PBS)
- 1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂)

- Annexin V-FITC (or other fluorochrome conjugate)
- Propidium Iodide (PI) staining solution
- Flow cytometer

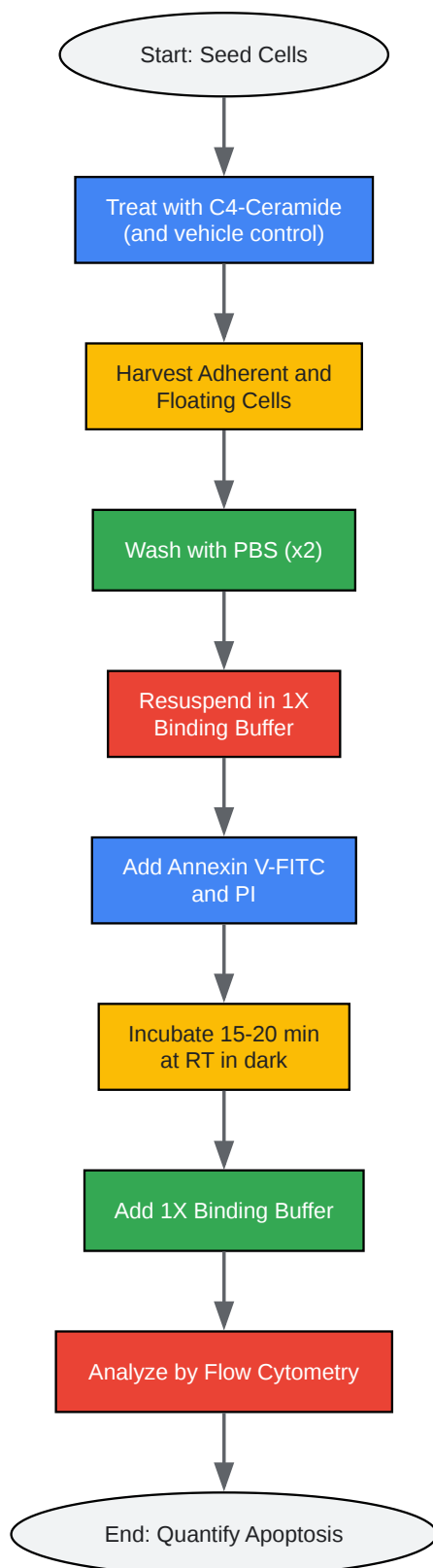
Procedure:

- **Cell Culture and Treatment:** Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentration of C4-ceramide for the specified duration. Include a vehicle-treated control group.
- **Cell Harvesting:** After treatment, collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA, and then combine them with the floating cells from the supernatant.
- **Washing:** Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
- **Resuspension:** Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1×10^6 cells/mL.
- **Staining:** To 100 μ L of the cell suspension, add 5 μ L of Annexin V-FITC and 5 μ L of PI staining solution.
- **Incubation:** Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
- **Dilution:** Add 400 μ L of 1X Binding Buffer to each tube.
- **Flow Cytometry Analysis:** Analyze the stained cells by flow cytometry within one hour.

Interpretation of Results:

- Annexin V-negative / PI-negative: Live cells
- Annexin V-positive / PI-negative: Early apoptotic cells
- Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

- Annexin V-negative / PI-positive: Necrotic cells



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Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Conclusion

N-butyroyl-D-erythro-sphingosine is a powerful and indispensable tool for researchers investigating the intricate roles of ceramide in cellular signaling. Its cell-permeable nature allows for the direct manipulation of intracellular ceramide levels, providing a means to dissect the molecular mechanisms underlying ceramide-induced biological responses, particularly apoptosis. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for scientists and drug development professionals aiming to explore the therapeutic potential of modulating ceramide signaling pathways.

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